molecular formula C8H3BrF6 B1265498 3,5-Bis(trifluoromethyl)bromobenzene CAS No. 328-70-1

3,5-Bis(trifluoromethyl)bromobenzene

Cat. No. B1265498
M. Wt: 293 g/mol
InChI Key: CSVCVIHEBDJTCJ-UHFFFAOYSA-N
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Patent
US06777580B2

Procedure details

To glacial acetic acid (22.0 mL), cooled to 15° C. in a 1 L 3-neck round bottom flask (equipped with mechanical stirrer, thermocouple, and addition funnel), was added concentrated (96%) sulfuric acid (142 mL) in one portion. An exothermic heat of solution raised the temperature to 35° C. After cooling to 25° C., 1,3-bis(trifluoro-methyl)benzene (107 g, 500 mmol) was added. With the acid mixture rapidly stirring, 1,3-dibromo-5,5-dimethylhydantoin (77.25 g; 270 mmol) was added over 2 min to give a multiple phase mixture (solid and two liquid). An exothermic reaction occured that raised the internal temperature to ˜40° C. (jacket cooling at 15° C). After the reaction temperature began to drop (after 5 min) the reaction mixture was maintained at 45° C. for 4.5 hr.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
77.25 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:4]=1.[Br:15]N1C(C)(C)C(=O)N(Br)C1=O>C(O)(=O)C>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:8]=[C:7]([Br:15])[CH:6]=[C:5]([C:9]([F:10])([F:11])[F:12])[CH:4]=1

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Step Two
Name
Quantity
77.25 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
With the acid mixture rapidly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
thermocouple, and addition funnel),
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (96%) sulfuric acid (142 mL) in one portion
TEMPERATURE
Type
TEMPERATURE
Details
An exothermic heat of solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
CUSTOM
Type
CUSTOM
Details
to give a multiple phase mixture (solid and two liquid)
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
that raised the internal temperature to ˜40° C.
TEMPERATURE
Type
TEMPERATURE
Details
(jacket cooling at 15° C)
CUSTOM
Type
CUSTOM
Details
(after 5 min)
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 45° C. for 4.5 hr
Duration
4.5 h

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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